1-Piperidinecarboxylic acid, 4-(4-formyl-1H-1,2,3-triazol-1-yl)-, 1,1-dimethylethyl ester

Description

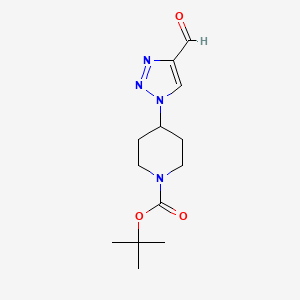

This compound features a piperidine backbone substituted at position 1 with a tert-butyl ester and at position 4 with a 4-formyl-1,2,3-triazole moiety. The tert-butyl ester enhances stability and lipophilicity, while the formyl group on the triazole enables further chemical modifications, such as conjugation via click chemistry . This dual functionality makes it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

tert-butyl 4-(4-formyltriazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKWIQQVFYABSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of “tert-butyl 4-(4-formyl-1h-1,2,3-triazol-1-yl)piperidine-1-carboxylate” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .

Biological Activity

1-Piperidinecarboxylic acid, 4-(4-formyl-1H-1,2,3-triazol-1-yl)-, 1,1-dimethylethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to the presence of the triazole moiety, which is known for its ability to interact with various biological targets. Triazoles have been shown to exhibit antifungal and antimicrobial properties by inhibiting key enzymes involved in the synthesis of essential cellular components.

Key Mechanisms:

- Enzyme Inhibition : Triazole derivatives often inhibit enzymes such as cytochrome P450 enzymes, disrupting fungal ergosterol biosynthesis.

- Apoptosis Induction : Some studies suggest that compounds with triazole structures can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Biological Activity Overview

The biological activity of 1-Piperidinecarboxylic acid derivatives has been explored in various studies. Below is a summary of findings related to its activity against different biological targets:

Antifungal Activity Against Candida auris

A study synthesized several piperidine-based triazole derivatives and evaluated their antifungal activity against Candida auris. The results indicated that certain derivatives exhibited significant antifungal properties with low MIC values, suggesting their potential as novel antifungal agents. The mechanism involved disruption of the fungal plasma membrane and induction of apoptotic cell death .

Anticancer Activity

Research on piperidine-carboximidamide hybrids demonstrated that these compounds could inhibit critical cancer-related targets such as EGFR and CDK2. One derivative showed a GI50 value of 0.77 µM against multiple cancer cell lines, indicating strong antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Heterocycles

1-Piperidinecarboxylic acid, 3-(4-carboxy-1H-pyrazol-3-yl)-, 1-(1,1-dimethylethyl) ester ():

- Structural Difference : Pyrazole replaces triazole, and substitution occurs at position 3 instead of 4.

- Functional Impact : The pyrazole’s carboxylic acid group increases hydrophilicity but reduces reactivity compared to the formyl group in the target compound.

- 1-Piperidinecarboxylic acid, 4-(5-bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester (): Structural Difference: A brominated benzimidazolone replaces the triazole.

Functional Group Variations

- 1-Piperidinecarboxylic acid, 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester (): Structural Difference: Cyano and tosyloxymethyl groups replace the triazole. Functional Impact: The electron-withdrawing cyano group and bulky tosylate reduce nucleophilicity, limiting applications in dynamic combinatorial chemistry.

- 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (): Structural Difference: The triazole is linked via a methyl group to an acetylated piperidine.

Positional Isomerism

- 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) (): Structural Difference: Amino and methyl groups replace the triazole at position 4. Functional Impact: Increased basicity due to the amino group, making it more suitable for salt formation and ionic interactions.

1-Piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester ():

- Structural Difference : Hydroxy and methyl groups at positions 4 and 3.

- Functional Impact : The hydroxy group introduces polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.

Physicochemical Properties

<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Estimated based on structural analogs. <sup>c</sup> tert-butyl ester increases lipophilicity .

Q & A

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR to verify piperidine ring protons (δ ~1.5–3.5 ppm), triazole protons (δ ~7.5–8.5 ppm), and formyl groups (δ ~9–10 ppm) .

- IR : Confirm carbonyl stretches (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .

- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]+ ion) .

Q. Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals (e.g., piperidine vs. triazole protons) .

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry (if crystalline) .

- Comparative analysis : Cross-reference with analogous compounds (e.g., tert-butyl piperidinecarboxylates) .

Case Study : If MS shows unexpected fragments, use tandem MS (MS/MS) to trace decomposition pathways.

Basic: How to assess its stability under varying conditions?

Q. Methodological Answer :

- Thermal stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .

- Light sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines).

Storage Recommendations : Store at –20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis .

Advanced: What role might this compound play in drug discovery?

Q. Methodological Answer :

- Protease inhibition : The triazole and formyl groups may chelate metal ions in enzyme active sites.

- SAR studies : Modify the triazole substituents to enhance binding affinity .

- In vitro assays : Test against target enzymes (e.g., HIV protease) using fluorescence-based assays.

Hypothesis : The Boc group improves cell permeability, while the triazole enhances selectivity .

Methodological: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Variations : Synthesize analogs with differing triazole substituents (e.g., methyl, nitro) or ester groups.

- Assays : Measure IC₅₀ values against biological targets and correlate with logP/pKa (calculated via software like MarvinSuite) .

- Data Analysis : Use multivariate regression to identify critical physicochemical properties (e.g., polar surface area, H-bond donors) .

Safety: What precautions are required during handling?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (follow SDS protocols for analogous compounds) .

- Waste Disposal : Neutralize with mild acid/base before incineration.

Cross-Disciplinary: How to integrate synthetic chemistry with computational modeling?

Q. Methodological Answer :

- Reaction Design : Use Gaussian or ORCA for transition-state modeling .

- Data Feedback : Input experimental yields into AI platforms (e.g., ChemOS) to refine predictive algorithms.

- Collaboration : Partner with computational chemists to map reaction networks and optimize conditions .

Analytical Challenges: How to quantify trace impurities?

Q. Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities .

- Limit of Detection (LOD) : Validate via spiked samples (0.1–1% impurity range).

- Case Example : Detect residual copper from click chemistry using ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.